molecular formula C8H14O4S B2839836 Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate CAS No. 1250794-30-9

Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate

Cat. No.: B2839836
CAS No.: 1250794-30-9
M. Wt: 206.26
InChI Key: HGPRQOSHVSLOSF-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate is an organic compound with the molecular formula C8H14O4S. It is an ester derived from propanoic acid and is characterized by the presence of a sulfanyl group attached to the propanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate can be synthesized through the esterification of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process where the reactants are fed into a reactor and the product is continuously removed. This method increases the efficiency and yield of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate can be compared with other similar compounds such as:

    Ethyl 3-[(2-Methoxy-2-oxoethyl)thio]propanoate: Similar structure but with a different position of the sulfanyl group.

    Ethyl 2-[(2-Ethoxy-2-oxoethyl)sulfanyl]propanoate: Similar structure but with an ethoxy group instead of a methoxy group.

Properties

IUPAC Name

ethyl 2-(2-methoxy-2-oxoethyl)sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S/c1-4-12-8(10)6(2)13-5-7(9)11-3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPRQOSHVSLOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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